molecular formula C9H9NO5S B12928559 6-Methoxy-1H-indol-5-yl hydrogen sulfate

6-Methoxy-1H-indol-5-yl hydrogen sulfate

Cat. No.: B12928559
M. Wt: 243.24 g/mol
InChI Key: KONQAYDTWAZIOF-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indol-5-yl hydrogen sulfate is a chemical compound with the CAS Registry Number 98125-71-4 . It has a molecular formula of C18H18N2O7S and a molecular weight of 406.41 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. The indole molecular scaffold is a privileged structure in medicinal chemistry and is known for its wide spectrum of biological activities . Indole derivatives are frequently investigated for their potential as antimicrobial agents . For instance, research into structurally related 3-substituted-1H-imidazol-5-yl-1H-indole compounds has identified potent anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) activity, highlighting the indole core's relevance in developing new antibiotics to address drug-resistant bacteria . Furthermore, various indole-based compounds are explored for other pharmacological applications, including anti-inflammatory, antiviral, and anticancer activities . Specific substituted indoles have also been reported as inhibitors of enzymes like 15-lipoxygenase (ALOX15), which is a target in inflammation and cancer research . Researchers value this compound as a versatile building block for synthesizing more complex molecules or as a standard in analytical studies to explore the properties and applications of sulfated indole derivatives.

Properties

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

(6-methoxy-1H-indol-5-yl) hydrogen sulfate

InChI

InChI=1S/C9H9NO5S/c1-14-8-5-7-6(2-3-10-7)4-9(8)15-16(11,12)13/h2-5,10H,1H3,(H,11,12,13)

InChI Key

KONQAYDTWAZIOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Methoxy-1H-indol-5-yl hydrogen sulfate, often involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indol-5-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indol-5-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-methoxy-1H-indol-5-yl hydrogen sulfate and related indole/heterocyclic derivatives:

Compound Substituents Key Properties Biological Relevance Reference
This compound Methoxy (C6), hydrogen sulfate (C5) High water solubility due to sulfate; moderate acidity (pKa ~1–2 for HSO₄⁻ group) Potential prodrug or metabolite of indoles
(6-Hydroxy-1H-indol-5-yl)oxidanesulfonic acid Hydroxy (C6), sulfate (C5) Higher acidity (pKa ~5–6 for phenolic -OH); reduced lipophilicity Likely metabolite in sulfation pathways
5-Methoxy-1H-indole derivatives Methoxy (C5), variable groups Lower solubility than sulfated analogs; electron-donating methoxy stabilizes ring Anti-inflammatory, melatonin receptor ligands
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79) Methoxy (C5), imidazole (C3) Enhanced π-π stacking due to planar imidazole; moderate solubility Anti-cancer activity (IC₅₀ ~10–50 µM)
6-Methoxy-1H-indazol-5-ol Methoxy (C6), hydroxy (C5), indazole Increased hydrogen bonding (indazole N-H); altered aromaticity vs. indole Unclear, potential kinase inhibition

Key Findings from Comparative Analysis

Functional Group Impact: Sulfate vs. Hydroxy: The sulfate group in this compound significantly enhances water solubility compared to the hydroxy analog (), making it more suitable for aqueous formulations . Methoxy Position: Methoxy at C6 (target compound) vs. C5 () alters electronic distribution. C6 substitution may reduce steric hindrance in receptor binding compared to C5 .

Synthetic Pathways: Sulfation of indole derivatives often involves sulfur trioxide complexes or chlorosulfonic acid, as seen in methyluracil sulfochloride reactions () . Non-sulfated analogs (e.g., ) are synthesized via nucleophilic substitution or condensation, highlighting the need for tailored routes for sulfated indoles .

Biological Activity :

  • Sulfated indoles may act as prodrugs, with the sulfate group hydrolyzed in vivo to release active metabolites .
  • Imidazole-substituted indoles () exhibit anti-cancer activity, but their lack of sulfation reduces solubility, limiting bioavailability .

Research Challenges and Opportunities

  • Stability : Sulfate esters are prone to hydrolysis under acidic or enzymatic conditions, necessitating formulation optimization .
  • Positional Isomerism : The biological impact of methoxy at C5 vs. C6 remains underexplored; crystallography (e.g., SHELX-refined structures in ) could reveal conformational differences .
  • Targeted Delivery: Conjugating sulfated indoles with nanoparticles may mitigate solubility-limitation trade-offs .

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